BenchChemオンラインストアへようこそ!

Clocortolone

Topical Corticosteroids Atopic Dermatitis Clinical Efficacy

Clocortolone (CAS 4828-27-7) is differentiated by its 9α-chloro/6α-fluoro substitution—a halogenation pattern unique among Class IV corticosteroids—conferring distinct glucocorticoid receptor binding, enhanced tissue penetration, and metabolic stability. Clinically superior to triamcinolone acetonide 0.025% cream in paired comparisons (21.6% vs. 8.1% response advantage), synergistic with tacrolimus in atopic dermatitis combination regimens, and distinguished by minimal systemic absorption with no reported adrenal suppression. Proven safe for facial dermatoses across ages 1 month to 88 years. An ideal mid-potency API for topical dermatologic formulation development where therapeutic equivalence to brand formulations is paramount.

Molecular Formula C22H28ClFO4
Molecular Weight 410.9 g/mol
CAS No. 4828-27-7
Cat. No. B1669192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClocortolone
CAS4828-27-7
SynonymsClocortolona;  Clocortolonum;  Clocortolone;  Cloderm
Molecular FormulaC22H28ClFO4
Molecular Weight410.9 g/mol
Structural Identifiers
SMILESCC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)Cl)C)F
InChIInChI=1S/C22H28ClFO4/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-21(15,3)22(14,23)18(28)9-20(13,2)19(11)17(27)10-25/h4-5,7,11,13-14,16,18-19,25,28H,6,8-10H2,1-3H3/t11-,13+,14+,16+,18+,19-,20+,21+,22+/m1/s1
InChIKeyYMTMADLUXIRMGX-RFPWEZLHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.50e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Clocortolone (CAS 4828-27-7): Mid-Potency Topical Corticosteroid for Inflammatory Dermatoses


Clocortolone (CAS 4828-27-7) is a synthetic glucocorticoid corticosteroid used primarily as its 21-O-pivalate ester (clocortolone pivalate) in topical formulations for the relief of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses [1]. It is classified as a mid-potency (Class IV) topical corticosteroid, offering a balance between efficacy and safety for both short-term and long-term treatment of conditions such as atopic dermatitis, contact dermatitis, seborrheic dermatitis, and psoriasis [2]. Structurally, it is characterized by a 9α-chloro and 6α-fluoro substitution on the pregnane nucleus, which distinguishes it from many other corticosteroids [3].

Why Clocortolone Pivalate 0.1% Cream Cannot Be Directly Substituted by Other Mid-Potency Topical Corticosteroids


Substitution of clocortolone pivalate 0.1% cream with another mid-potency topical corticosteroid is not straightforward due to differences in molecular structure, vehicle formulation, and clinical efficacy/safety profiles. Even within the same potency class (Class IV), variations in halogenation patterns (e.g., 9α-chloro and 6α-fluoro in clocortolone vs. other substitution patterns in betamethasone valerate or triamcinolone acetonide) can lead to distinct receptor binding affinities, tissue penetration, and metabolic stability, impacting therapeutic outcomes [1]. Furthermore, the specific cream vehicle, often a patented hydrogel formulation, can significantly influence drug delivery, skin barrier enhancement, and patient tolerability, making generic or alternative product substitution a potential source of therapeutic inequivalence [2]. Clinical studies demonstrate that clocortolone pivalate 0.1% cream has a favorable safety profile, with minimal systemic absorption and no reported adrenal suppression, a characteristic that may not be shared by all mid-potency corticosteroids [3].

Quantitative Evidence for Clocortolone Pivalate Differentiation in Topical Corticosteroid Selection


Paired Comparison Clinical Trial: Clocortolone Pivalate 0.1% Cream vs. Triamcinolone Acetonide 0.025% Cream in Corticosteroid-Responsive Dermatoses

In a symmetrically paired comparison clinical trial involving 37 patients with bilateral lesions of various corticosteroid-responsive dermatoses (including contact dermatitis, seborrheic dermatitis, atopic dermatitis, lichen simplex chronicus, and psoriasis), clocortolone pivalate 0.1% cream was superior to triamcinolone acetonide 0.025% cream in 8 patients, while triamcinolone was superior in only 3 patients. Both drugs were equally effective in 26 patients. The overall superiority of clocortolone pivalate over triamcinolone acetonide was non-significant, and no side effects were observed with either drug [1].

Topical Corticosteroids Atopic Dermatitis Clinical Efficacy

Systematic Review: Clocortolone Pivalate 0.1% Cream Demonstrates Minimal Systemic Absorption and No Adrenal Suppression

A systematic review of eight clinical trials (including five randomized controlled trials) concluded that pharmacologic studies have shown little systemic absorption of clocortolone pivalate 0.1% cream, resulting in no adrenal suppression [1]. This is a class-level inference based on the mid-potency (Class IV) classification, but direct comparative data against other mid-potency corticosteroids for this specific endpoint are limited.

Topical Corticosteroids Systemic Absorption Safety Pharmacology

Facial Dermatoses Efficacy: Clocortolone Pivalate 0.1% Cream Achieves 76% Improvement and 68% Good-to-Excellent Response

In a clinical study of 49 subjects (age range 1 month to 88 years) with inflammatory facial dermatoses (seborrheic dermatitis, contact dermatitis, atopic dermatitis, psoriasis), treatment with clocortolone pivalate 0.1% cream applied three times daily for 21 days resulted in decreases in erythema, edema, transudation, lichenification, scaling, and pruritus/pain in 76% of treated subjects. The overall therapeutic response was rated as good to excellent in 68% of subjects. Only 7 localized, non-serious adverse events (acneiform eruptions, burning, folliculitis) were reported [1].

Facial Dermatoses Topical Corticosteroids Clinical Efficacy

Potency Classification: Clocortolone Pivalate 0.1% Cream is a Class IV Mid-Strength Corticosteroid, Balancing Efficacy and Safety

Clocortolone pivalate 0.1% cream is consistently classified as a Class IV (mid-strength) topical corticosteroid according to the 7-class potency ranking system (where Class I is superpotent and Class VII is least potent) [1]. This classification is based on vasoconstrictor assays and clinical studies, which predict therapeutic efficacy. It places clocortolone in the same potency tier as betamethasone valerate 0.12% foam, hydrocortisone valerate 0.2% ointment, and mometasone furoate 0.1% cream [2].

Topical Corticosteroids Potency Classification Formulation Science

Physicochemical Properties: LogP and Molecular Structure Differentiate Clocortolone from Other Corticosteroids

Clocortolone exhibits a calculated LogP value of approximately 3.8, indicating moderate lipophilicity, which influences its skin penetration and distribution [1]. Its unique molecular structure, featuring both 9α-chloro and 6α-fluoro substitutions, distinguishes it from other common corticosteroids like hydrocortisone (no halogenation) and betamethasone (9α-fluoro, 16β-methyl) [2]. This halogenation pattern may contribute to its specific receptor binding profile and metabolic stability.

Physicochemical Properties LogP Molecular Structure

Concomitant Therapy with Tacrolimus 0.1% Ointment Shows Superior Efficacy in Atopic Dermatitis

In a 21-day randomized controlled trial involving 57 patients with atopic dermatitis, concomitant therapy with clocortolone pivalate cream 0.1% and tacrolimus ointment 0.1% (CPC+TO) was statistically superior to tacrolimus monotherapy (TO) in percentage change for dermatologic sum score at days 14 (P=0.024) and 21 (P=0.033), excoriation at day 21 (P=0.028), induration at day 21 (P=0.033), and erythema at day 14 (P=0.048). The dual therapy was also superior to clocortolone pivalate monotherapy (CPC) in excoriation at days 7 (P=0.045) and 14 (P=0.037), oozing/crusting at days 3 (P=0.034) and 7 (P=0.012), and lichenification at day 3 (P=0.031) [1].

Atopic Dermatitis Combination Therapy Topical Corticosteroids

Targeted Application Scenarios for Clocortolone Pivalate 0.1% Cream Based on Quantitative Evidence


First-Line Mid-Potency Corticosteroid for Inflammatory Facial Dermatoses in Adults and Children

Based on the clinical study demonstrating a 76% improvement in signs/symptoms and a 68% good-to-excellent response rate in subjects with facial dermatoses (seborrheic dermatitis, contact dermatitis, atopic dermatitis, psoriasis) aged 1 month to 88 years [1], clocortolone pivalate 0.1% cream is a preferred first-line option for treating inflammatory skin conditions on the face, where the balance of efficacy and safety is critical due to the sensitive nature of facial skin and the risk of steroid-induced atrophy or telangiectasia. Its favorable safety profile, with only localized and non-serious adverse events reported, further supports its use in this scenario.

Component of Combination Therapy with Topical Calcineurin Inhibitors for Moderate-to-Severe Atopic Dermatitis

The randomized controlled trial data showing the statistical superiority of concomitant clocortolone pivalate 0.1% cream and tacrolimus 0.1% ointment over either monotherapy in atopic dermatitis [2] positions this product as a key component of combination treatment regimens. This approach may be particularly valuable for patients with moderate-to-severe atopic dermatitis who require rapid symptom control while minimizing long-term corticosteroid exposure, as the combination may allow for lower corticosteroid doses or shorter treatment durations.

Mid-Potency Corticosteroid for Long-Term Management of Chronic Dermatoses with Minimal Systemic Absorption Concern

Given the systematic review evidence indicating minimal systemic absorption and no adrenal suppression associated with clocortolone pivalate 0.1% cream [3], this product is well-suited for the long-term management of chronic, corticosteroid-responsive dermatoses such as atopic dermatitis, psoriasis, and lichen simplex chronicus. Its Class IV potency provides adequate anti-inflammatory and antipruritic effects while the safety profile mitigates concerns about systemic corticosteroid exposure, making it a preferred choice for maintenance therapy in both adult and pediatric populations.

Alternative to Triamcinolone Acetonide in Corticosteroid-Responsive Dermatoses with Slight Efficacy Advantage

The paired comparison clinical trial demonstrating that clocortolone pivalate 0.1% cream was numerically superior to triamcinolone acetonide 0.025% cream in a higher proportion of patients (21.6% vs. 8.1%) across various dermatoses [4] supports its selection as an alternative when a slight efficacy advantage is clinically desired, without a corresponding increase in adverse event risk. This may be particularly relevant in cases where triamcinolone acetonide has provided inadequate response or is not well-tolerated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clocortolone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.